molecular formula C13H13ClN2O2 B2529789 3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide CAS No. 1788619-09-9

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide

カタログ番号 B2529789
CAS番号: 1788619-09-9
分子量: 264.71
InChIキー: ZEMVHLSRAFOWOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as TAK-659 and belongs to the class of kinase inhibitors. Kinase inhibitors are compounds that inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. TAK-659 has been found to be a potent inhibitor of the BTK (Bruton's tyrosine kinase) enzyme, which is involved in the development and progression of certain types of cancer and autoimmune diseases.

作用機序

The mechanism of action of TAK-659 involves the inhibition of the BTK enzyme, which is involved in the signaling pathways that regulate cell growth, differentiation, and survival. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the development and function of B cells. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways, leading to the suppression of B cell activity and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
TAK-659 has been shown to have several biochemical and physiological effects, including the inhibition of BTK activity, the suppression of B cell activity, and the inhibition of cancer cell growth. In preclinical studies, TAK-659 has been found to be effective in suppressing the growth of cancer cells in vitro and in vivo, and in reducing the activity of B cells in animal models of autoimmune diseases.

実験室実験の利点と制限

One of the main advantages of using TAK-659 in scientific research is its potent inhibition of BTK, which makes it a valuable tool for studying the role of BTK in cell signaling pathways. TAK-659 has also been shown to have good selectivity for BTK, with minimal off-target effects. However, one limitation of using TAK-659 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.

将来の方向性

There are several future directions for the research on TAK-659. One potential direction is the development of TAK-659 as a therapeutic agent for the treatment of cancer and autoimmune diseases. Clinical trials are currently underway to evaluate the safety and efficacy of TAK-659 in these indications. Another direction is the further exploration of the role of BTK in cell signaling pathways, and the potential use of BTK inhibitors like TAK-659 in the treatment of other diseases, such as inflammatory disorders and viral infections.

合成法

The synthesis of TAK-659 involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of the key intermediate, 1-cyanocyclobutane-1-carboxylic acid, which is then converted into the final product through a series of chemical reactions. The overall yield of the synthesis is around 10%, and the purity of the final product is typically greater than 95%.

科学的研究の応用

TAK-659 has been studied extensively for its potential use in the treatment of cancer and autoimmune diseases. In preclinical studies, TAK-659 has been shown to be a potent inhibitor of BTK, which is a key enzyme involved in the development and progression of certain types of cancer, such as lymphoma and leukemia. TAK-659 has also been found to be effective in suppressing the activity of B cells, which play a role in the development of autoimmune diseases, such as rheumatoid arthritis and lupus.

特性

IUPAC Name

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O2/c1-16(13(8-15)5-2-6-13)12(18)9-3-4-11(17)10(14)7-9/h3-4,7,17H,2,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEMVHLSRAFOWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC(=C(C=C1)O)Cl)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(1-cyanocyclobutyl)-4-hydroxy-N-methylbenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。